5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a halogenated heterocyclic organic compound with the molecular formula C10H5Cl2NO3 and a molecular weight of 258.06 g/mol. This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a carboxylic acid group attached to a quinoline ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with quinoline or its derivatives as the starting material.
Halogenation: Chlorination of the quinoline ring is achieved using chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the 5 and 8 positions.
Carboxylation: The carboxylic acid group at the 3 position is introduced through various carboxylation methods, often involving the use of carbon dioxide or other carboxylating agents under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to produce quinone derivatives.
Reduction: Reduction reactions can be performed to reduce the chlorine atoms or other functional groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Quinone derivatives, such as 5,8-dichloro-4-quinone-3-carboxylic acid.
Reduction: Reduced forms of the compound, such as this compound with reduced chlorine atoms.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound has been studied for its biological activity, including its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is used in the development of new materials and chemical processes, including its application in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is similar to other halogenated quinoline derivatives, such as 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid and 8-Chloro-4-hydroxyquinoline-3-carboxylic acid. These compounds share structural similarities but differ in the positions and types of halogen atoms present. The unique combination of chlorine atoms and functional groups in this compound contributes to its distinct chemical and biological properties.
Comparison with Similar Compounds
5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid
8-Chloro-4-hydroxyquinoline-3-carboxylic acid
5-Chloro-8-methylquinoline-3-carboxylic acid
5,8-Dimethylquinoline-3-carboxylic acid
4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-5-1-2-6(12)8-7(5)9(14)4(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFSLXPKUJQTQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C(=CN2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398604 | |
Record name | 5,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35973-26-3 | |
Record name | 5,8-Dichloro-4-hydroxy-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35973-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35973-26-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.